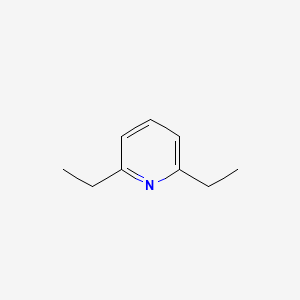

2,6-Diethylpyridine

Übersicht

Beschreibung

2,6-Diethylpyridine is an organic compound with the chemical formula C9H13N . It is a colorless liquid with a distinct odor and is slightly soluble in water but soluble in most organic solvents . This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical, rubber, and coatings industries .

Vorbereitungsmethoden

2,6-Diethylpyridine is typically synthesized by the ethylation of pyridine. The process involves adding ethyl halide or ethyl compound to pyridine under basic conditions . Common ethylating agents include ethyl chloride, ethyl bromide, and ethyl sulfonate . The reaction is generally carried out in a basic solvent such as sodium glycol solution . Industrial production methods follow similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

2,6-Diethylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Diethylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceutical compounds.

Industry: It is utilized in the production of rubber processing aids, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 2,6-Diethylpyridine involves its interaction with molecular targets and pathways specific to the reactions it undergoes. For instance, in catalytic processes, it can act as a ligand, coordinating with metal centers to facilitate various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

2,6-Diethylpyridine can be compared with other similar compounds such as:

2,6-Dimethylpyridine: Similar in structure but with methyl groups instead of ethyl groups.

2,6-Diacetylpyridine: Contains acetyl groups and is used as a precursor to ligands in coordination chemistry.

2,6-Diformylpyridine: Contains formyl groups and is used in the synthesis of Schiff base ligands.

The uniqueness of this compound lies in its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its methyl and acetyl counterparts.

Biologische Aktivität

2,6-Diethylpyridine (DEP) is a derivative of pyridine that has garnered attention for its potential biological activities. This article explores the biological activity of DEP, including its synthesis, mechanisms of action, and various biological effects as reported in recent studies.

Chemical Structure and Synthesis

This compound is characterized by its two ethyl groups attached to the pyridine ring at the 2 and 6 positions. This structure contributes to its unique chemical properties and biological activities. The synthesis of DEP typically involves alkylation reactions where pyridine is treated with ethyl halides in the presence of a base.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including:

- Antimicrobial Activity : Studies have shown that DEP exhibits antimicrobial properties against certain bacterial strains. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents.

- Anticancer Properties : Research indicates that DEP may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound has been noted to cause a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a specific mechanism of action against cancer cells .

- Neuroprotective Effects : There is emerging evidence that DEP may have neuroprotective effects. In vitro studies have suggested that it can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

- Cell Cycle Modulation : As noted earlier, DEP influences cell cycle progression, particularly by causing G2/M phase arrest in cancer cells. This effect is crucial for its potential use as an anticancer agent .

- Apoptotic Pathways : DEP has been shown to activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death. This is an important aspect of its anticancer activity.

- Antioxidant Activity : The compound's ability to scavenge free radicals may contribute to its neuroprotective effects. This activity helps mitigate oxidative stress, which is a significant factor in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that DEP had an inhibitory effect on bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

- Cancer Cell Line Study : In a recent investigation involving human cancer cell lines (e.g., HeLa and MCF-7), DEP showed IC50 values ranging from 10 to 30 µM, indicating significant antiproliferative activity .

- Neuroprotection Study : In vitro experiments demonstrated that DEP could reduce neuronal cell death induced by oxidative stress by approximately 40%, suggesting a protective role against neurodegeneration.

Data Tables

Eigenschaften

IUPAC Name |

2,6-diethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTDCOSHHMXZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239449 | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-28-4 | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diethyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,6-Diethylpyridine serves as a key starting material in the synthesis of a pyridine-derived tetraalcohol ligand with an NO4 donor set []. This synthesis involves a template reaction with aqueous formaldehyde in the presence of magnesium sulfate hydrate, leading to the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This ligand exhibits versatile coordination chemistry and serves as a precursor to other valuable ligands like the tetratosylate, tetraazide, and pentaamine derivatives [].

A: In the presence of magnesium sulfate hydrate, this compound undergoes a remarkable reaction with aqueous formaldehyde []. This reaction leads to the addition of four hydroxymethyl groups to the 2 and 6 positions of the pyridine ring, resulting in the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This transformation highlights the ability of this compound to participate in template reactions, affording valuable multidentate ligands.

ANone: The molecular formula for this compound is C9H13N. It has a molecular weight of 135.21 g/mol.

A: Yes, this compound has demonstrated its ability to function as a ligand in coordination chemistry [, , ]. For example, it reacts with nickel (II) and cobalt (II) salts to form complexes with approximate square-pyramidal geometry, indicating coordination through the nitrogen atom of the pyridine ring []. These complexes provide valuable insights into metal-ligand interactions and the influence of ligand structure on complex geometry.

A: While the methyl groups of this compound can be further alkylated to form isopropyl groups, attempts to introduce ethyl groups using phase-transfer catalyzed alkylation with methyl iodide have been unsuccessful []. This suggests that the steric hindrance imposed by the existing ethyl groups might hinder further ethylation at these positions.

A: Yes, this compound has been utilized in studies investigating the kinetics of proton transfer reactions with radical cations [, ]. Specifically, its reactions with the 9,10-dimethylanthracene radical cation have been examined, revealing valuable information about kinetic isotope effects, reaction mechanisms, and the role of quantum mechanical tunneling in proton transfer processes [, ].

A: While this compound is primarily known as a synthetic compound, research suggests its potential presence in natural sources [, ]. For instance, it has been identified as a constituent of Zingiberaceae (Golobe) [], highlighting the potential of natural products as sources of this compound.

A: Yes, there are alternative synthetic approaches to obtain 4-amino-2,6-diethylpyridine []. One convenient method involves a one-stage transformation starting from 2,6-diethyl-4(H)-pyranone []. This method offers an alternative pathway to this important substituted pyridine derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.